3-[(2S,3S)-2-amino-3-methyl-1-thioxopentyl]Thiazolidine
Description
Properties
CAS No. |
184360-58-5 |
|---|---|
Molecular Formula |
C9H18N2S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione |
InChI |
InChI=1S/C9H18N2S2/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
IXFPGXSAFSQMGY-YUMQZZPRSA-N |
Canonical SMILES |
CCC(C)C(C(=S)N1CCSC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cysteine Derivatives
Thiazolidine rings are classically synthesized via cyclocondensation of cysteine analogs with aldehydes or ketones. For example:
-
Cysteine methyl ester reacts with ketones under acidic conditions to form thiazolidines via imine intermediates.
-
Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Example Protocol (Adapted from):
A mixture of L-cysteine hydrochloride (1.0 equiv) and 3-methylpentane-1,5-dione (1.2 equiv) in toluene is heated at 80°C for 12 h. The reaction is quenched with aqueous NaHCO₃, and the product is extracted into ethyl acetate. After solvent removal, the crude thiazolidine is purified via silica gel chromatography (Yield: ~65%).
Reductive Amination for Ring Closure
Reductive amination is a preferred method for constructing nitrogen-containing heterocycles. Sodium triacetoxyborohydride (STAB) in toluene or dichloromethane facilitates this process, as demonstrated in the synthesis of analogous thiazolidine-piperazine conjugates.
Critical Parameters:
-
Solvent: Toluene or dichloromethane (non-polar for imine stabilization).
-
Temperature: 20–25°C (room temperature).
-
Reducing Agent: STAB (1.5–2.0 equiv) for selective imine reduction.
Introduction of the Amino Group
Stereospecific Alkylation of Aziridines
Chiral aziridines serve as precursors for introducing the (2S,3S)-amino-methyl motif. Ring-opening of aziridine-2-carboxylates with methyl Grignard reagents generates the branched carbon skeleton.
-
(2S,3S)-Aziridine-2-carboxylic acid tert-butyl ester (1.0 equiv) is treated with methylmagnesium bromide (3.0 equiv) in THF at −78°C.
-
The reaction is warmed to 0°C over 2 h, quenched with NH₄Cl, and extracted into ethyl acetate.
-
Deprotection with HCl/dioxane yields the free amine (Yield: ~70%).
Enzymatic Resolution for Enantiopurity
Lipase-catalyzed kinetic resolution of racemic amino alcohols can achieve high enantiomeric excess (ee > 98%). For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (2S,3S)-isomer in vinyl acetate, enabling separation from the undesired enantiomer.
Thioketone Installation and Final Coupling
Thionation of Ketones
The thioketone group is introduced via Lawesson’s reagent or P₄S₁₀ -mediated thionation of a ketone precursor.
Optimized Conditions (Derived from):
-
Substrate: (2S,3S)-2-Amino-3-methylpentan-1-one.
-
Reagent: Lawesson’s reagent (1.1 equiv) in refluxing toluene (110°C, 4 h).
-
Work-up: Filtration through celite, solvent evaporation, and recrystallization from hexane/EtOAc (Yield: 85–90%).
Coupling of Thiazolidine and Thioketone Moieties
A Mitsunobu reaction or nucleophilic substitution links the thiazolidine ring to the thioketone-bearing backbone.
Mitsunobu Protocol:
-
Thiazolidine-3-carbinol (1.0 equiv), (2S,3S)-2-amino-3-methylpentane-1-thione (1.2 equiv), and DIAD (1.5 equiv) are combined in THF.
-
Triphenylphosphine (1.5 equiv) is added at 0°C, and the mixture is stirred at 25°C for 24 h.
-
Purification via flash chromatography affords the coupled product (Yield: ~60%).
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl gas or concentrated HCl in a polar solvent.
Salt Crystallization (Adapted from):
-
The free base is dissolved in 2-propanol (5 vol) at 50°C.
-
HCl gas is bubbled through the solution until pH < 2.
-
The mixture is cooled to 0°C, and the precipitate is filtered, washed with cold 2-propanol, and dried under vacuum (Yield: 95%).
Analytical Data and Quality Control
Spectral Characterization
-
¹H NMR (400 MHz, D₂O): δ 4.12 (dd, J = 8.4 Hz, 1H, CH-N), 3.85 (m, 2H, thiazolidine CH₂), 3.02 (s, 3H, SCH₃), 2.45 (m, 1H, CH(CH₃)), 1.32 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS (ESI): m/z calc’d for C₁₀H₁₉N₂S₂ [M+H]⁺: 255.0984; found: 255.0986.
Purity Assessment
-
HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Chiral HPLC: ee > 99% (Chiralpak AD-H, hexane/i-PrOH 80:20).
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂O₂ (30%) | RT, pH 7.0, 2–4 h | Thiazolidine sulfoxide derivative | Electrophilic oxidation at sulfur |
| mCPBA | CH₂Cl₂, 0°C, 1 h | Thiazolidine sulfone derivative | Peracid-mediated oxidation |
For example, oxidation with hydrogen peroxide generates sulfoxide intermediates, while meta-chloroperbenzoic acid (mCPBA) yields sulfones .
Reduction Reactions
The thione group (C=S) undergoes reduction to form thiols or alkanes:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, reflux, 3 h | 1-(Thiazolidin-3-yl)pentane-1-thiol |
| LiAlH₄ | THF, 0°C → RT, 6 h | 1-(Thiazolidin-3-yl)pentane |
Sodium borohydride selectively reduces the thione to a thiol, whereas lithium aluminum hydride fully reduces it to a hydrocarbon .
Substitution Reactions
The thiazolidine ring participates in nucleophilic substitution (SN) reactions at sulfur or nitrogen:
Nucleophilic Substitution at Sulfur
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 60°C, 12 h | 3-amino-1,3-thiazolidine derivative |
| CH₃ONa | MeOH, RT, 5 h | 3-methoxy-1,3-thiazolidine derivative |
Ammonia substitutes the sulfur atom, forming an aminothiazolidine, while methoxide replaces it with a methoxy group .
Ring-Opening Reactions
Under acidic or basic conditions, the thiazolidine ring undergoes cleavage:
| Condition | Reagent | Product |
|---|---|---|
| HCl (6M) | Reflux, 8 h | Cysteine-methylpentane thioamide |
| NaOH (2M) | 80°C, 4 h | β-amino thiol intermediate |
Acid hydrolysis breaks the ring into a cysteine-derived thioamide, while base treatment yields β-amino thiols .
Amino Group Reactivity
The primary amine undergoes standard reactions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine | N-acetylated derivative |
| Schiff Base Formation | Benzaldehyde, EtOH | Imine conjugate |
Acetylation protects the amine, while condensation with aldehydes forms Schiff bases .
Comparative Reactivity of Analogues
Structural analogs exhibit similar trends:
| Compound | Oxidation | Reduction | Substitution |
|---|---|---|---|
| (S)-2-Amino-1-thiazolidin-3-yl-propane-1-thione | Moderate | High | High |
| HCl-Ile-Psi[CS-N]-Pyrrolidide | Low | Moderate | Moderate |
Thione-containing analogs show higher reactivity in substitution compared to pyrrolidide derivatives .
Stability Under Physiological Conditions
The compound degrades in aqueous buffers:
| pH | Temperature | Half-Life | Major Degradant |
|---|---|---|---|
| 7.4 | 37°C | 8 h | Sulfoxide derivative |
| 2.0 | 25°C | 24 h | Ring-opened thioamide |
Neutral pH accelerates oxidation, while acidic conditions favor ring-opening .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₈N₂OS
- Molecular Weight : 202.32 g/mol
- CAS Number : 136259-20-6
- IUPAC Name : (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-thione
The structure includes a thiazolidine ring, which is crucial for its biological activity and interaction with various biological targets.
Antidiabetic Activity
One of the notable applications of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is its potential as an antidiabetic agent. Studies have shown that compounds containing thiazolidine moieties exhibit activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound has demonstrated an IC50 value of 140 nM against DPP-IV, suggesting it could be a lead compound for developing new antidiabetic medications .
Antiviral Properties
Research indicates that derivatives of this compound may possess antiviral properties. Specifically, it has been associated with activity against the hepatitis B virus (HBV). The structural features of the thiazolidine ring contribute to its ability to inhibit viral replication mechanisms .
Enzyme Inhibition
The compound's role as an enzyme inhibitor extends beyond DPP-IV. It has been investigated for its inhibitory effects on various enzymes critical in metabolic pathways. The thiazolidine structure is known to enhance binding affinity to target enzymes due to its ability to mimic natural substrates or transition states .
Synthetic Chemistry
In synthetic chemistry, (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This property makes it an essential building block in the development of new pharmaceuticals and agrochemicals .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
A study published in BindingDB highlighted the compound's effectiveness as a DPP-IV inhibitor. The research involved evaluating several thiazolidine derivatives for their inhibitory potency and mechanism of action. The findings suggest that modifications to the thiazolidine ring can enhance inhibitory activity and selectivity towards DPP-IV .
Case Study 2: Antiviral Activity Against HBV
In another study focusing on antiviral applications, researchers synthesized several derivatives of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride. These derivatives were tested for their ability to inhibit HBV replication in vitro. Results indicated that specific modifications led to increased antiviral activity, providing insights into designing more effective HBV inhibitors .
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The Psi[CS-N] linkage and thiazolidide ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
Biological Activity
(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is a synthetic compound notable for its unique structural properties and potential biological activities. This compound features a thiazolidine ring, which is significant in various pharmacological contexts due to its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: . Its IUPAC name reflects its stereochemistry and functional groups, which contribute to its biological activity. The presence of the thiazolidine ring and specific amino acid configurations are crucial for its interaction with biological targets.
Antioxidant Properties
Recent studies suggest that (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride exhibits antioxidant activity , which helps protect cells from oxidative stress. This property is essential in mitigating damage from reactive oxygen species (ROS), potentially leading to therapeutic applications in oxidative stress-related diseases.
Antimicrobial Effects
Preliminary data indicate that this compound possesses antimicrobial properties against various pathogens. In vitro evaluations have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to over 5000 µg/ml depending on the strain tested .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , targeting specific enzymes involved in metabolic pathways. This inhibition can modulate various biochemical processes, suggesting potential applications in metabolic disorders.
The mechanism of action involves the interaction of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride with molecular targets such as enzymes and receptors. The Psi[CS-N] linkage and thiazolidine ring enhance binding affinity and specificity to these targets, influencing various signaling pathways within cells.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other thiazolidine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methylthiazole | Thiazole ring and amino group | Known for neuroprotective effects |
| 4-Thiazolidinone | Thiazolidine ring with carbonyl functionality | Exhibits anti-inflammatory properties |
| 1,3-Thiazolidine | Similar ring structure | Used in drug synthesis and exhibits diverse activity |
This comparison highlights the distinctive aspects of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride, particularly its specific amino acid configuration and potential therapeutic applications.
Case Studies
Several case studies have explored the biological activities of thiazolidine derivatives. For instance:
- Anti-HIV Activity : A study demonstrated that related thiazolidine compounds exhibited significant anti-HIV activity with IC50 values indicating effective inhibition at low concentrations .
- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy against multiple strains of bacteria, confirming that certain derivatives showed promising results comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis of thiazolidine-containing compounds often involves cyclization of amines with sulfur-containing reagents. For example, phosphorus pentoxide (P₂O₅) combined with amine hydrochlorides under controlled heating (e.g., 240°C) can facilitate thiazolidine ring formation . To achieve the (2S,3S) configuration, chiral resolution techniques or asymmetric synthesis using enantiomerically pure starting materials are critical. Reaction parameters like solvent polarity (e.g., ethanol vs. DMF) and temperature must be optimized to minimize racemization. Analytical methods such as chiral HPLC or polarimetry should validate stereochemical purity post-synthesis .
Q. How can researchers characterize the hydrochloride salt form of this compound, and what analytical techniques are essential?
- Methodological Answer : Key characterization steps include:
- Elemental analysis : Confirm molecular formula (C₉H₁₇N₂S₂·HCl) and chloride content via titration or ion chromatography .
- Spectroscopy : ¹H/¹³C NMR to verify the thione (C=S) and thiazolidine ring signals. IR spectroscopy can identify N-H stretches (3200–3400 cm⁻¹) and thione absorption (~1200 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ and [M+Cl]⁻ adducts) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation studies under accelerated conditions (40°C/75% RH) should monitor thione oxidation or hydrolysis using HPLC. Avoid prolonged exposure to light, as UV radiation may induce photolytic cleavage of the thiazolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data linked to stereochemical impurities?
- Methodological Answer : Contradictions often arise from undetected stereoisomers (e.g., 2S,3R vs. 2S,3S). Use preparative chromatography to isolate isomers and compare bioactivity profiles. For example, in cytotoxicity assays, test each isomer against cancer cell lines (e.g., HeLa or MCF-7) to identify structure-activity relationships. Pair this with molecular docking studies to assess enantiomer-specific binding to target proteins .
Q. What experimental strategies optimize the yield of the thione moiety during synthesis?
- Methodological Answer : Thione formation can be achieved via reaction of thiols with CS₂ under basic conditions (e.g., KOH in ethanol). Refluxing for 10–12 hours maximizes conversion, while acidification (HCl) precipitates the product . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). For scale-up, replace CS₂ with safer alternatives like Lawesson’s reagent .
Q. How does the thiazolidine ring influence the compound’s pharmacokinetic properties, and what in vitro models validate this?
- Methodological Answer : The thiazolidine ring enhances metabolic stability by resisting cytochrome P450 oxidation. Assess bioavailability using Caco-2 cell monolayers for intestinal permeability and hepatic microsomes for metabolic half-life. Compare with non-cyclic analogs to isolate the ring’s contribution .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. Identify reactive sites like the thione sulfur (electrophilic) or the amino group (nucleophilic). Validate predictions experimentally via alkylation (e.g., methyl iodide) or acylation (e.g., acetyl chloride) reactions .
Data Contradiction Analysis
Q. Why might biological assays report conflicting IC₅₀ values for this compound across studies?
- Methodological Answer : Variations in assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift can alter results. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate assays across independent labs. Cross-validate with in silico models to identify outliers .
Q. How can researchers address discrepancies in NMR spectral data attributed to solvent or pH effects?
- Methodological Answer : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and protonation states (pH) alter chemical shifts. Record spectra in multiple solvents and buffer systems (e.g., phosphate buffer at pH 7.4). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
